2-Chloro-6-methylamino-benzonitrile

Vue d'ensemble

Description

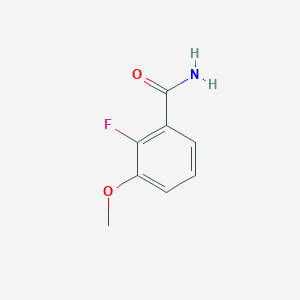

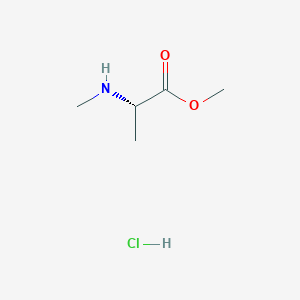

“2-Chloro-6-methylamino-benzonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . The compound is a white solid .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylamino-benzonitrile” can be represented by the InChI code:1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis

“2-Chloro-6-methylamino-benzonitrile” is a white solid . It has a molecular weight of 166.61 . The compound should be stored at a temperature of 0-5 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Complex Compounds:

- 2-Chloro-6-methylamino-benzonitrile is used in the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives. This process involves conjugate addition and enolate–nitrile coupling, yielding the corresponding 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997).

Inhibition of Cyclotrimerization:

- The compound inhibits the cyclotrimerization of benzonitrile. This suggests a mechanism for the cyclotrimerization process involving intramolecular stabilization of the metal centers (Davies et al., 1997).

Vibrational Spectroscopy Studies:

- It is studied using FT-IR and FT-Raman spectroscopy. Ab-initio calculations with HF method have been utilized to compare with experimental values. This helps in understanding the vibrational frequencies and normal modes of the molecule (Kumar et al., 2010).

In Main Group and Coordination Chemistry:

- N-silylated benzamidines derived from benzonitriles, including 2-chloro-6-methylamino-benzonitrile, are used as precursors in the main group and coordination chemistry for the preparation of various inorganic heterocycles and transition metal complexes (Edelmann, 1994).

Formation of Complex Halides:

- 2-Chloro-6-methylamino-benzonitrile is involved in the formation of 2-halo-3-aryl-4(3H)-quinazoliniminium halides. Computational studies propose various pathways for this reaction, involving the formation of new bonds (Filby & Rayat, 2015).

Catalysis and Conversion Reactions:

- It is used in Montmorillonite K10 clay catalysis, converting methyl benzoate and NH3 into benzonitrile and amides. The reaction pathways and effective active sites on the catalyst surface are explored in this process (Wali et al., 1998).

In Medical Chemistry:

- It is a part of the structure of transdermal selective androgen receptor modulators (SARMs) for muscle atrophy. The compound shows promising effects in muscle and prostate in preclinical models (Saeed et al., 2016).

Environmental Impact and Degradation:

- The environmental fate and microbial degradation of structurally related benzonitrile herbicides, including 2-chloro-6-methylamino-benzonitrile, are studied. Insights into degradation pathways, persistent metabolites, and involved degrader organisms are provided (Holtze et al., 2008).

Safety and Hazards

The safety data sheet for “2-Chloro-6-methylamino-benzonitrile” indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

Propriétés

IUPAC Name |

2-chloro-6-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYSGUZJPYKVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methylamino-benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)